2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid
Description
This compound features a phenylacetic acid backbone modified with a 3-(Fmoc-amino)-2-hydroxypropoxy substituent at the para position of the phenyl ring. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis, offering stability under acidic conditions and facile removal under basic conditions. This structural motif is critical in medicinal chemistry and solid-phase synthesis, where controlled deprotection and solubility are paramount .
Properties
IUPAC Name |
2-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c28-18(15-32-19-11-9-17(10-12-19)13-25(29)30)14-27-26(31)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24,28H,13-16H2,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSOXXVZIUCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(COC4=CC=C(C=C4)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid, a compound characterized by its complex structure, has garnered attention due to its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure comprises a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The molecular formula is with a molecular weight of approximately 410.46 g/mol. Its structural complexity suggests diverse biological interactions.
Biological Activity
1. Mechanisms of Action
The biological activity of this compound is primarily linked to its role in peptide synthesis and cellular processes. The Fmoc group allows for selective deprotection during peptide synthesis, enabling the formation of specific peptide bonds essential for various cellular functions.
2. Cellular Effects
Research indicates that compounds with similar structures can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the ability to facilitate peptide synthesis can lead to the production of bioactive peptides that modulate physiological responses.
Case Studies
Study 1: Anticancer Activity
A study published in Cancer Research explored N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers. Modifications to the fluorenyl ring led to compounds with enhanced potency against cancer cell lines such as T47D and HCT116. The EC50 values for these compounds ranged from 0.15 to 0.29 µM, indicating significant anticancer potential .
Study 2: Peptide Synthesis Applications
In a biochemical analysis, it was demonstrated that Fmoc-protected amino acids play a crucial role in the synthesis of peptides. The compound facilitates interactions with enzymes involved in peptide bond formation, thereby impacting cellular functions related to growth and repair .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| CAS Number | 150114-97-9 |
| Storage Conditions | Sealed, dry at 2-8°C |
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Target Compound | Hydroxypropoxy linker, Fmoc-protected amine | ~450 (estimated) | Peptide synthesis, hydrophilic linkers |
| 3-{[(Fmoc)amino]-6-methyl-2-oxo-pyridinyl}acetic Acid | Pyridinyl ring, methyl group | ~403.43 | Heterocyclic drug development |
| 4-(Fmoc-aminomethyl)phenylacetic Acid | Aminomethyl linker | ~403.43 | Side-chain modifications in peptides |
| 2-[4-(Fmoc-piperazinyl)acetic Acid | Piperazine ring | ~425.47 | Chelating agents, drug delivery |
| (S)-3,5-Difluorophenyl-Fmoc-propanoic Acid | 3,5-Difluorophenyl group | ~425.44 | Fluorinated protease inhibitors |
| (R)-Tetrahydroisoquinolinyl-Fmoc-acetic Acid | Tetrahydroisoquinoline scaffold | ~457.51 | Neuroactive peptides, receptor ligands |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
